molecular formula C27H46O2 B8083268 7-Hydroxycholesterol

7-Hydroxycholesterol

Cat. No.: B8083268
M. Wt: 402.7 g/mol
InChI Key: OYXZMSRRJOYLLO-UOQFGJKXSA-N
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Description

7-Hydroxycholesterol is a hydroxylated derivative of cholesterol, specifically hydroxylated at the 7th position. It is a significant intermediate in the biosynthesis of bile acids and is formed by the action of cholesterol 7α-hydroxylase (CYP7A1) on cholesterol . This compound plays a crucial role in various biological processes and has been the subject of extensive research due to its involvement in cholesterol metabolism and its potential implications in health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxycholesterol can be synthesized through several methods. One common approach involves the enzymatic hydroxylation of cholesterol using cholesterol 7α-hydroxylase. This enzyme catalyzes the addition of a hydroxyl group at the 7th position of the cholesterol molecule .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microbial fermentation. Specific strains of microorganisms, such as actinopolyspora halophilus, can be employed to hydroxylate cholesterol efficiently. The process typically involves the fermentation of cholesterol in the presence of these microorganisms, followed by extraction and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products:

    7-Ketocholesterol: Formed through oxidation.

    Cholesterol: Can be regenerated through reduction.

Scientific Research Applications

7-Hydroxycholesterol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxycholesterol involves its role as an intermediate in the biosynthesis of bile acids. It is hydroxylated by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis . This hydroxylation facilitates the conversion of cholesterol into bile acids, which are essential for the digestion and absorption of dietary fats.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in bile acid biosynthesis and its involvement in cholesterol metabolism. Its hydroxylation at the 7th position distinguishes it from other hydroxylated cholesterol derivatives, making it a critical intermediate in various biochemical pathways.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZMSRRJOYLLO-UOQFGJKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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